

BRD4884 in Focus: A Comparative Guide to Class I HDAC Inhibitors

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Compound of Interest					
Compound Name:	BRD4884				
Cat. No.:	B15586506	Get Quote			

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **BRD4884** against other notable class I histone deacetylase (HDAC) inhibitors. The following sections detail the biochemical potency, cellular activity, and key signaling pathways modulated by these compounds, supported by experimental data and detailed methodologies.

Histone deacetylases are a family of enzymes crucial for the epigenetic regulation of gene expression. Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, are particularly implicated in a range of diseases, including cancer and neurodegenerative disorders. The development of selective inhibitors for these isoforms is a key focus in therapeutic research. This guide compares **BRD4884**, a potent and brain-penetrant inhibitor, with other well-characterized class I HDAC inhibitors: Entinostat (MS-275), Mocetinostat (MGCD0103), and CI-994 (Tacedinaline).

Quantitative Performance Comparison

The following tables summarize the biochemical potency and pharmacokinetic properties of **BRD4884** and other selected class I HDAC inhibitors.

Table 1: Biochemical Potency (IC50) of Class I HDAC Inhibitors



Compound	HDAC1 (nM)	HDAC2 (nM)	HDAC3 (nM)	Selectivity Profile
BRD4884	29[1]	62[1]	1090[1]	Potent against HDAC1/2 with selectivity over HDAC3.
Entinostat	510	-	1700	Primarily targets HDAC1 and HDAC3.
Mocetinostat	150[2]	290[2]	1660[2]	Selective for HDAC1 and HDAC2 over HDAC3.
CI-994	900[3][4]	900[3][4]	1200[3][4]	Potent against HDAC1, 2, and 3.

Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparison.

Table 2: Pharmacokinetic Properties of Selected Class I HDAC Inhibitors



Compound	Route of Administration	Half-Life (t1/2)	Key Pharmacokinetic Features
BRD4884	Intraperitoneal (mice)	0.9 hours[5]	Excellent brain permeability (brain-to-plasma ratio of 1.29) [5].
Entinostat	Oral	~7-11 hours (human)	Orally bioavailable with a long half-life, allowing for weekly dosing[6][7].
Mocetinostat	Oral	~7-11 hours (human) [7][8]	Good oral bioavailability[7].
CI-994	Oral	3.4 - 9.4 hours (mice) [9][10]	Orally bioavailable[11].

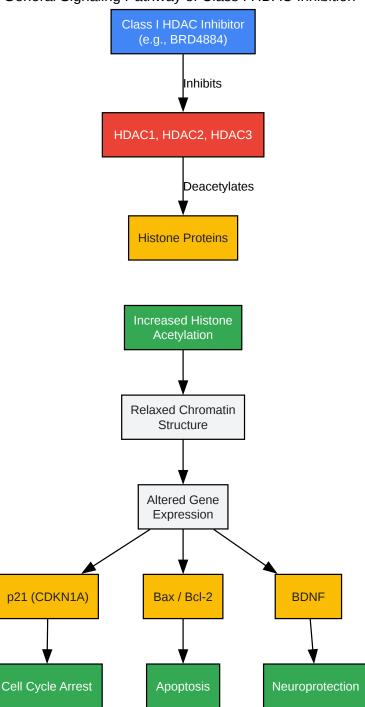
Mechanism of Action and Signaling Pathways

Class I HDAC inhibitors function by binding to the zinc-containing active site of the HDAC enzyme, which prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins.[12] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the altered expression of genes that regulate key cellular processes.[12]

Selective inhibition of different class I HDAC isoforms can trigger distinct downstream signaling events. For instance, inhibition of HDAC1 and HDAC2 is often associated with the upregulation of cell cycle inhibitors like p21 and the induction of apoptosis through the modulation of proand anti-apoptotic proteins such as Bax and Bcl-2.[13][14][15] In the context of neurodegenerative diseases, inhibition of class I HDACs has been shown to increase the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF).[14][16]

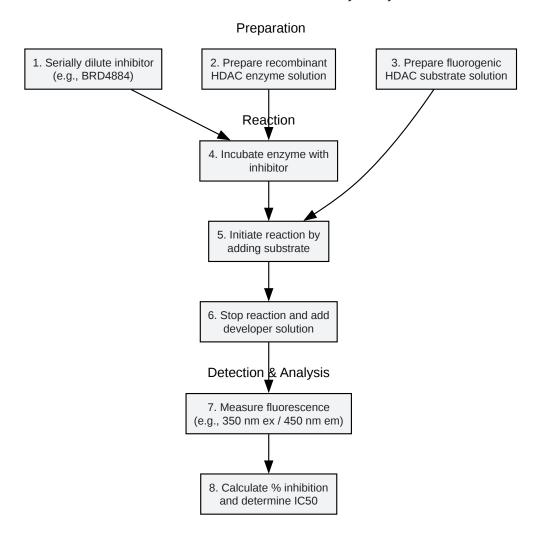


General Signaling Pathway of Class I HDAC Inhibition





Workflow for In Vitro HDAC Activity Assay



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